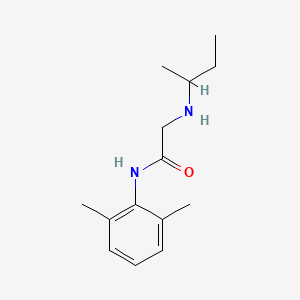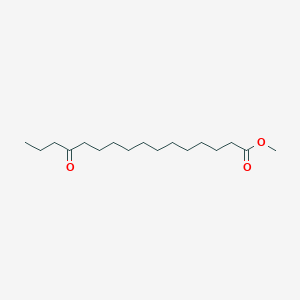
3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid is a phenanthrene derivative characterized by the presence of four methoxy groups and a carboxylic acid functional group. This compound is part of a broader class of phenanthrenoids, which are known for their diverse biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methoxy-substituted phenanthrene as a starting material, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include various oxidized or reduced phenanthrene derivatives, as well as substituted phenanthrenes with different functional groups .
Applications De Recherche Scientifique
3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studies of aromatic substitution reactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other bioactive phenanthrenes.
Mécanisme D'action
The mechanism by which 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The methoxy groups and carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 2,3,6,7-Tetramethoxyphenanthrene-9-carboxylic acid
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56880-48-9 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
3,4,6,7-tetramethoxyphenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C19H18O6/c1-22-14-7-10-5-6-11-13(19(20)21)9-16(24-3)18(25-4)17(11)12(10)8-15(14)23-2/h5-9H,1-4H3,(H,20,21) |
Clé InChI |
VHAHXWRPVWGHNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C(=O)O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)





![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


